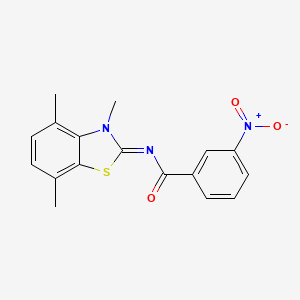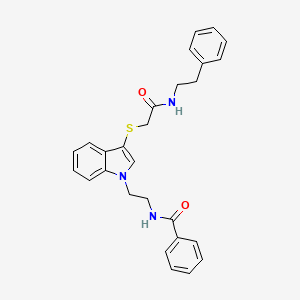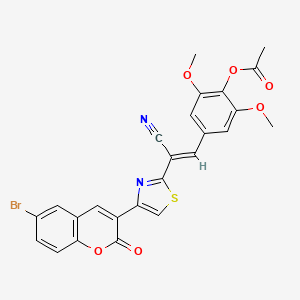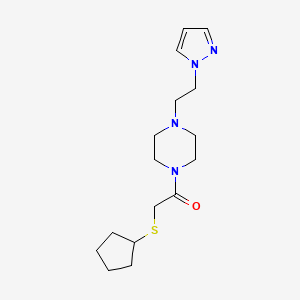
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(Dimethylamino)benzylidene-4-acetamideaniline” and “4-(Dimethylamino)benzylidene-4-nitroaniline” was achieved by solid state synthetic route . Another study reported the synthesis of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines, which serve as precursors for new nonlinear optical chromophores .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the “4-(N,N-dimethylamino)phenethyl methacrylate” molecule contains a total of 36 bond(s). There are 17 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 tertiary amine(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, “4-(Dimethylamino)phenethyl alcohol” was found to be a more effective accelerator than “N,N-dimethyl-p-toluidine” for bone cement curing .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “4-(Dimethylamino)phenethyl alcohol” has a melting point of 53.9°C to 55.1°C .Wissenschaftliche Forschungsanwendungen
Photochemical Dynamics and Fluorescence Studies
Research into the nonadiabatic relaxation dynamics of compounds like 4-(N,N-Dimethylamino)benzonitrile (DMABN), an analog with structural similarities to the compound of interest, provides insight into the photophysical behavior of these molecules. Such studies are crucial for understanding dual fluorescence phenomena and the early events following photoexcitation, which are relevant for developing photo-responsive materials and understanding light-induced processes in organic compounds (Kochman et al., 2015).
Pharmacological Modulation
Investigations into indole-2-carboxamides and their impact on allosteric modulation of cannabinoid receptors highlight the potential pharmacological applications of structurally similar compounds. Understanding the structural requirements for allosteric modulation can inform the development of new therapeutic agents targeting the cannabinoid receptor 1 (CB1), which is relevant for treatments involving pain, mood, and appetite disorders (Khurana et al., 2014).
Bioimaging and Sensor Development
The design and synthesis of fluorescent probes based on 2-(N,N-Dimethylamino)naphthalene derivatives for zinc ion imaging in biological samples, such as HeLa cells and Arabidopsis, showcase the application of dimethylamino-substituted compounds in bioimaging. These probes enable high-resolution fluorescence imaging, contributing to our understanding of zinc's biological roles and offering tools for studying metal ion distribution in live cells and organisms (Lee et al., 2015).
Material Science and Organic Electronics
Research into air-stable dihydrobenzoimidazole n-dopants, including those with (dimethylamino)phenyl groups, for organic semiconductors explores their reactivity and potential in developing n-type organic electronic materials. Such studies are fundamental for advancing organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), by improving the efficiency and stability of n-doped materials (Jhulki et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-10-8-17(9-11-18)13-15-22-20(25)19(24)21-14-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNBXLEGPGBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)






![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)

![2-((2-Chlorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2518411.png)